N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
CAS No.: 2068051-38-5
Cat. No.: VC11644546
Molecular Formula: C14H12BrFN2O2S
Molecular Weight: 371.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2068051-38-5 |
|---|---|
| Molecular Formula | C14H12BrFN2O2S |
| Molecular Weight | 371.23 g/mol |
| IUPAC Name | N-[(E)-(2-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H12BrFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9+ |
| Standard InChI Key | CPWQKCKIMSFDDF-RQZCQDPDSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)Br |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)Br |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide belongs to the sulfonohydrazide class, distinguished by its 2-bromo-4-fluorophenyl and 4-methylbenzenesulfonyl groups. The IUPAC name, N-[(E)-(2-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide, reflects its stereochemistry (E-configuration) and substituent arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 2068051-38-5 |
| Molecular Formula | C₁₄H₁₂BrFN₂O₂S |
| Molecular Weight | 371.23 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)Br |
| InChIKey | CPWQKCKIMSFDDF-RQZCQDPDSA-N |
The bromine and fluorine atoms at positions 2 and 4 of the benzylidene ring impart electron-withdrawing effects, influencing reactivity in cross-coupling and cyclization reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for analogous sulfonohydrazides reveal distinct signals:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.6 ppm, with deshielded imine protons (N=CH) appearing as singlets near δ 8.6 ppm .
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¹³C NMR: The sulfonamide carbonyl (SO₂N) carbon appears at ~145 ppm, while the imine carbon (C=N) resonates near 160 ppm .
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 371.23 (M+H⁺), consistent with the molecular formula.
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is synthesized via acid-catalyzed condensation of 2-bromo-4-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. Typical conditions involve:
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Solvent: Methanol or ethanol.
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Catalyst: Concentrated HCl or acetic acid.
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Reaction Time: 4–6 hours under reflux.
This method achieves yields of 75–86%, with purification via recrystallization or column chromatography .
Functionalization Pathways
N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide serves as a precursor in:
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Photoinduced Borylation: Under UV light (390 nm), it reacts with bis(pinacolato)diboron (B₂pin₂) to form benzyl boronates, enabling Suzuki-Miyaura couplings .
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Cross-Coupling Reactions: The bromine atom facilitates palladium-catalyzed couplings with aryl halides or boronic acids .
Applications in Pharmaceutical and Materials Science
Medicinal Chemistry
Sulfonohydrazides exhibit antimicrobial, antifungal, and anticancer activities. The bromo-fluoro substituents enhance binding to biological targets, such as:
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Enzyme Inhibition: Interaction with carbonic anhydrase and cyclooxygenase isoforms.
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Antiproliferative Effects: Demonstrated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Catalysis and Materials
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Ligand Design: The sulfonamide group coordinates transition metals (e.g., Cu, Pd) in catalytic systems .
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Polymer Synthesis: Utilized in preparing conductive polymers via oxidative polymerization.
Comparative Analysis of Structural Isomers
The positional isomer N'-(4-bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide (CAS No. 2432855-08-6) differs in halogen placement, altering electronic properties:
| Property | 2-Bromo-4-fluoro Isomer | 4-Bromo-2-fluoro Isomer |
|---|---|---|
| ¹H NMR (imine proton) | δ 8.61 (s) | δ 8.15 (s) |
| Reactivity | Higher electrophilicity | Enhanced steric hindrance |
This divergence impacts reaction kinetics and product distributions in cross-coupling reactions .
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